Dibismuth diruthenium heptaoxide
Description
Dibismuth diruthenium heptaoxide (Bi$2$Ru$2$O$7$) is a mixed-metal oxide characterized by a pyrochlore-type crystal structure, commonly observed in compounds with the general formula A$2$B$2$O$7$. This structure consists of interconnected RuO$6$ octahedra and Bi$^{3+}$ ions occupying interstitial sites, enabling high electrical conductivity and catalytic activity . Bi$2$Ru$2$O$7$ is notable for its metallic conductivity (10$^2$–10$^3$ S/cm) and stability at elevated temperatures (>800°C), making it suitable for applications in solid oxide fuel cells, electrocatalysts, and corrosion-resistant coatings .
Properties
CAS No. |
12506-18-2 |
|---|---|
Molecular Formula |
Bi2O7Ru2 |
Molecular Weight |
732.1 g/mol |
IUPAC Name |
dibismuth;oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/2Bi.7O.2Ru/q2*+3;7*-2;2*+4 |
InChI Key |
FKMAKJMCRYHKTL-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Ru+4].[Bi+3].[Bi+3] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Ru+4].[Bi+3].[Bi+3] |
Other CAS No. |
12506-18-2 |
Synonyms |
dibismuth diruthenium heptaoxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Dilead Diruthenium Hexaoxide (Pb$2$Ru$2$O$_6$)
- Structure and Composition : Pb$2$Ru$2$O$6$ (CAS 37194-88-0) adopts a hexagonal structure distinct from the pyrochlore framework of Bi$2$Ru$2$O$7$. The lead ions (Pb$^{2+}$) exhibit larger ionic radii than Bi$^{3+}$, resulting in reduced lattice stability .
- Electrical Properties : Pb$2$Ru$2$O$_6$ shows lower conductivity (~10$^1$–10$^2$ S/cm) due to weaker Ru–O bonding and increased electron localization .
- Applications and Toxicity : Unlike Bi$2$Ru$2$O$7$, Pb$2$Ru$2$O$6$ is listed as a banned substance in automotive materials (Toyota Manufacturing Standard TMR SAS0126n) owing to lead’s toxicity, limiting its industrial use .
Dilead Dirhodium Heptaoxide (Pb$2$Rh$2$O$_7$)
- Structural Differences : Pb$2$Rh$2$O$7$ (CAS 37240-96-3) shares a pyrochlore structure with Bi$2$Ru$2$O$7$, but Rh$^{4+}$ ions replace Ru$^{4+}$. Rhodium’s higher electronegativity alters redox activity, reducing catalytic efficiency in oxygen evolution reactions compared to Ru-based oxides .
- Thermal Stability : Pb$2$Rh$2$O$7$ decomposes at lower temperatures (~600°C) due to Pb$^{2+}$ volatility, whereas Bi$2$Ru$2$O$7$ maintains integrity above 800°C .
Diruthenium Carboxylate Complexes
- Electrochemical Behavior: Diruthenium(II,III) carboxylates (e.g., Ru$2$Cl(hp)$4$(Hhp)) exhibit reversible redox processes at potentials between +0.1 V and -1.03 V, similar to Bi$2$Ru$2$O$_7$’s Ru$^{4+/5+}$ transitions. However, the oxide’s extended π-bonding network in the solid state enables multielectron transfer, enhancing catalytic performance .
- Synthetic Flexibility: Unlike oxides, diruthenium complexes allow ligand tuning (e.g., anthraquinone, ibuprofen) for biomedical applications, though they lack the thermal robustness of Bi$2$Ru$2$O$_7$ .
Comparative Data Table
Key Research Findings
- Electrochemical Superiority : Bi$2$Ru$2$O$_7$ outperforms Pb-based analogs in oxygen reduction reactions (ORR) due to its stable Ru$^{4+}$ centers and Bi$^{3+}$-mediated charge transfer .
- Environmental Safety: Bismuth’s low toxicity contrasts sharply with lead, making Bi$2$Ru$2$O$_7$ preferable in eco-friendly technologies .
- Synthetic Challenges: High-temperature solid-state synthesis of Bi$2$Ru$2$O$_7$ limits scalability compared to solution-phase diruthenium complexes, though recent advances in mechanochemical methods show promise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
